![molecular formula C18H27N5O7 B2804421 Maleimide-NOTA CAS No. 1295584-83-6](/img/structure/B2804421.png)
Maleimide-NOTA
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Overview
Description
Maleimide-NOTA is a chelator used for the labeling of peptides and antibodies . It can react with cysteine . The Maleimide-NOTA has a molecular weight of 425.44 and its formula is C18H27N5O7 .
Synthesis Analysis
The synthesis of Maleimide-NOTA is characterized by simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields . Two basic and simple synthetic routes for mono- and bis-maleimide bearing 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid (NOTA) chelators have been described . The usefulness of these synthetic pathways is demonstrated by the preparation of a set of mono- and bis-maleimide functionalized NOTA derivatives .
Molecular Structure Analysis
The size and geometry of the N3O3 coordination sphere of Maleimide-NOTA seem to be perfect for Ga3+ ions due to the formation of a highly stable complex . The favorable complexation kinetics in aqueous solution, even at room temperature, spotlighted NOTA as a chelating agent for gallium radionuclides for radiopharmaceutical experiments .
Chemical Reactions Analysis
The simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product is currently one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . Although the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions, the maleimide moiety itself is relatively stable to degradation .
Physical And Chemical Properties Analysis
Maleimide-NOTA appears as a solid and its color ranges from white to light yellow . It has a solubility of 250 mg/mL in water . The physical and chemical properties of the resulting polymer films were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .
Scientific Research Applications
- Application : It is used to create radiopharmaceuticals for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. For example, Maleimide-NOTA can be labeled with gallium-68 (^68Ga) for imaging specific biological targets in vivo .
- Application : Researchers use Maleimide-NOTA to attach therapeutic radionuclides (e.g., lutetium-177, yttrium-90) to tumor-targeting agents. This enables targeted radiotherapy for cancer treatment .
- Application : Scientists use Maleimide-NOTA to selectively label proteins with imaging agents or other functional moieties. For instance, it can be used to modify antibodies for imaging or drug delivery purposes .
- Application : Researchers utilize Maleimide-NOTA to link drugs, peptides, or nanoparticles to targeting molecules. This facilitates targeted drug delivery and enhances therapeutic efficacy .
- Application : Maleimide-NOTA can be used to radiolabel immune checkpoint-targeting agents (e.g., nanobodies) for PET imaging . This helps visualize immune responses and monitor therapy.
- Application : Maleimide-NOTA can be labeled with diagnostic isotopes (e.g., ^68Ga) for imaging and therapeutic isotopes (e.g., lutetium-177) for targeted therapy. This approach enables personalized treatment based on individual patient responses .
- Application : Researchers use Maleimide-NOTA to label cells (e.g., stem cells) for tracking their migration and homing in vivo. This aids in regenerative medicine and understanding disease processes .
- Application : Scientists develop multimodal imaging agents by combining Maleimide-NOTA with other imaging probes. These agents allow simultaneous visualization using different imaging techniques .
Radiopharmaceutical Imaging
Targeted Therapy
Protein Labeling and Modification
Bioconjugation and Drug Delivery
Molecular Imaging of Immune Checkpoints
Metal-Based Theranostics
Cell Tracking and In Vivo Imaging
Multimodal Imaging Agents
Safety And Hazards
Future Directions
The usefulness of the synthetic pathways of Maleimide-NOTA is demonstrated by the preparation of a set of mono- and bis-maleimide functionalized NOTA derivatives . These methods can easily be expanded to the syntheses of further tailored maleimide-NOTA chelators for diverse applications . Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals .
properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBXLDURQNNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide-NOTA |
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